Stigmatellin Y

Description

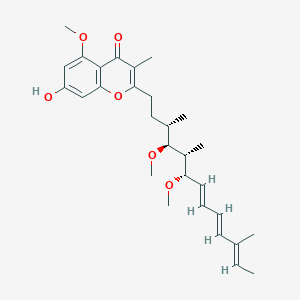

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C29H40O6/c1-9-18(2)12-10-11-13-23(32-6)21(5)29(34-8)19(3)14-15-24-20(4)28(31)27-25(33-7)16-22(30)17-26(27)35-24/h9-13,16-17,19,21,23,29-30H,14-15H2,1-8H3/b12-10+,13-11+,18-9+/t19-,21+,23-,29-/m0/s1 |

InChI Key |

BXPDHYNAAYOQOQ-XBBODHJJSA-N |

SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |

Canonical SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613) Y is a naturally occurring chromone (B188151) derivative produced by the myxobacterium Stigmatella aurantiaca. It is a member of the stigmatellin family of compounds, which are known for their diverse biological activities. Stigmatellin Y, in particular, has garnered interest for its potential as an anti-biofilm agent, specifically targeting the quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action as a quorum sensing inhibitor. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a chromone core linked to a substituted alkenyl side chain. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1] |

| Molecular Formula | C29H40O6[1] |

| Molecular Weight | 484.6 g/mol [1] |

| CAS Number | Not available |

| PubChem CID | 5282078[1] |

| Synonyms | This compound; 2-((3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl)-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Oily substance |

| Solubility | Soluble in methanol, dichloromethane (B109758), and other organic solvents |

| UV max (Methanol) | 238, 256, 269, 279, 305 nm |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR (CD3OD) | δ 6.37 (d, J = 2.0 Hz, 6H), 6.36 (d, J = 2.0 Hz, 8H), 3.90 (s, 5-OCH3) |

| ¹³C NMR (CD3OD) | δ 163.6 (C-1a), 161.9 (C-5), 160.5 (C-7), 107.4 (C-4a), 96.8 (C-6), 95.7 (C-8) |

| Mass Spectrometry | Electrospray ionization (negative ions), m/z 483 (M - H)⁻ |

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system, a cell-to-cell communication network that regulates virulence and biofilm formation.[1][2]

PQS Signaling Pathway Inhibition

Molecular docking studies have revealed that this compound acts as a competitive inhibitor of the PqsR receptor, the transcriptional regulator of the PQS system.[2][3] By binding to PqsR, this compound prevents the binding of the native signaling molecule, PQS, thereby downregulating the expression of PQS-controlled virulence genes and inhibiting biofilm formation.[1][2]

Biosynthesis of this compound

This compound is a product of the stigmatellin biosynthetic gene cluster in Stigmatella aurantiaca. Its formation is a result of the inactivation of a cytochrome P450 monooxygenase gene (stiL) within this cluster. This enzyme is responsible for the hydroxylation of the chromone ring at position 8 in the final steps of Stigmatellin A biosynthesis. In the absence of a functional StiL enzyme, the precursor molecule is not hydroxylated, leading to the production of this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the general procedure for the isolation and purification of this compound from a culture of Stigmatella aurantiaca.

-

Cultivation: Culture Stigmatella aurantiaca in a suitable liquid medium (e.g., Zein liquid medium) with an adsorber resin (e.g., XAD-16) at 30°C with shaking for 3-4 days.

-

Extraction:

-

Harvest the cell mass and adsorber resin by centrifugation.

-

Extract the pellet and resin with acetone (B3395972).

-

Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Apply the dissolved extract to a silica (B1680970) gel column.

-

Elute the column with a gradient of dichloromethane and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound.

-

-

Semi-Preparative HPLC:

-

Further purify the pooled fractions using semi-preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol provides a method to assess the anti-biofilm activity of this compound against Pseudomonas aeruginosa.

-

Bacterial Culture Preparation: Grow P. aeruginosa overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

-

Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a vehicle control (TSB with the solvent used to dissolve this compound) and a positive control (an antibiotic known to inhibit biofilm formation). Also include a negative control (bacteria with TSB only) and a blank (TSB only).

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

-

Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining:

-

Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

-

-

Quantification:

-

Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the negative control.

Conclusion

This compound presents a promising scaffold for the development of novel anti-biofilm agents. Its well-defined chemical structure and specific mechanism of action against the P. aeruginosa PQS quorum sensing system make it an attractive target for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound and its derivatives in combating biofilm-associated infections. Further studies are warranted to optimize its efficacy, evaluate its in vivo activity, and explore its potential applications in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS–PqsR mediated quorum sensing system in Pseudomonas aeruginosa (2017) | Seenivasan Boopathi | 28 Citations [scispace.com]

Stigmatellin Y: A Technical Guide to its Anti-Biofilm Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin Y, with the molecular formula C₂₉H₄₀O₆, is a naturally occurring chromone (B188151) derivative that has garnered interest for its potential as an anti-biofilm agent.[1] This technical guide provides an in-depth overview of this compound, focusing on its biological activity against Pseudomonas aeruginosa, its mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of microbiology, drug discovery, and infectious disease in their efforts to explore and potentially develop new therapeutic strategies targeting bacterial biofilms.

Stigmatellins are a class of antibiotics originally isolated from the myxobacterium Stigmatella aurantiaca.[2] The primary molecular target for this class of compounds is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain, where they act as potent inhibitors at the quinol oxidation (Qo) site.[2] While this is the established mechanism for their antifungal and broader antimicrobial effects, recent research has highlighted a distinct and significant activity for this compound: the inhibition of biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] This anti-biofilm activity is not primarily due to bactericidal or bacteriostatic effects but rather through the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system.[3][4]

This guide will detail the known quantitative data regarding this compound's biological activities, provide comprehensive experimental protocols for the assays used to determine these activities, and present visual representations of the key signaling pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀O₆ | [1] |

| Molecular Weight | 484.6 g/mol | [1] |

| Monoisotopic Mass | 484.2825 Da | [3] |

Biological Activity of this compound

The primary biological activities of this compound that have been investigated are its inhibition of the cytochrome bc₁ complex and its anti-biofilm activity against Pseudomonas aeruginosa.

Inhibition of Cytochrome bc₁ Complex

Anti-Biofilm Activity against Pseudomonas aeruginosa

The most notable and well-characterized activity of this compound is its ability to inhibit the formation of biofilms by P. aeruginosa. This activity is particularly significant as biofilm formation is a key virulence factor for this pathogen, contributing to its resistance to antibiotics and the host immune system. This compound has been shown to interfere with the Pseudomonas quinolone signal (PQS) system, a crucial quorum sensing network that regulates biofilm formation and the expression of other virulence factors.

A study by Boopathi et al. (2017) demonstrated that the production of a biofilm inhibitory compound, identified as this compound, from Bacillus subtilis BR4 was significantly enhanced with optimized media components. Specifically, the anti-biofilm activity increased by 1.5-fold with media containing 35 ml/L of glycerol (B35011) and 3.8 g/L of casamino acids.[3]

Mechanism of Action: Interference with PQS Quorum Sensing

The anti-biofilm effect of this compound is attributed to its interaction with the PqsR (also known as MvfR), a key transcriptional regulator in the PQS quorum sensing system of P. aeruginosa. Molecular docking studies have revealed that this compound can bind to the ligand-binding domain of PqsR, acting as a competitive inhibitor of the native PQS signal.[3][4] By occupying the binding site, this compound prevents the activation of PqsR by PQS, thereby downregulating the expression of genes involved in biofilm formation and virulence.

The following diagram illustrates the proposed mechanism of action of this compound on the PQS signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound's biological activities.

Protocol 1: Quantification of Biofilm Inhibition (Crystal Violet Assay)

This protocol is a standard method for quantifying the inhibition of biofilm formation by P. aeruginosa in the presence of an inhibitor.[5][6][7]

Materials:

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853 or PAO1)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

-

Assay Setup: To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture. Add varying concentrations of this compound to the wells. Include a positive control (bacteria with no inhibitor) and a negative control (media only).

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100

The following diagram outlines the workflow for the crystal violet biofilm inhibition assay.

Protocol 2: Molecular Docking of this compound with PqsR

This protocol provides a general workflow for performing molecular docking studies to investigate the interaction between this compound and the PqsR protein.

Software and Resources:

-

Molecular modeling software (e.g., AutoDock, GOLD, PyRx)

-

Protein Data Bank (PDB) for the crystal structure of PqsR (e.g., PDB ID: 4JVC)

-

Software for preparing protein and ligand structures (e.g., MGLTools, Discovery Studio)

-

Software for visualizing docking results (e.g., PyMOL, VMD)

Procedure:

-

Protein Preparation:

-

Download the crystal structure of the PqsR ligand-binding domain from the PDB.

-

Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (e.g., from PubChem CID 5282078).

-

Optimize the ligand's geometry and assign appropriate charges.

-

Define the rotatable bonds in the ligand.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the PqsR protein. The grid box should be centered on the co-crystallized ligand from the PDB structure to ensure docking occurs in the relevant binding pocket.

-

-

Docking Simulation:

-

Perform the docking simulation using the prepared protein and ligand files and the defined grid box.

-

Use a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

-

Analysis of Results:

-

Analyze the docking results to identify the lowest energy binding poses of this compound in the PqsR active site.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.

-

Compare the binding energy of this compound with that of the native PQS ligand to assess its potential as a competitive inhibitor.

-

The following diagram illustrates the logical workflow for the molecular docking study.

Conclusion

This compound presents a promising avenue for the development of novel anti-biofilm therapeutics. Its unique mechanism of action, which involves the targeted inhibition of the Pseudomonas aeruginosa PQS quorum sensing system rather than direct bactericidal activity, makes it an attractive candidate for circumventing traditional antibiotic resistance mechanisms. This technical guide provides a foundational understanding of this compound's properties and biological activities, along with detailed protocols to facilitate further research. The provided data and methodologies are intended to empower scientists and drug development professionals to explore the full potential of this compound and its derivatives in the fight against biofilm-associated infections. Further investigation into the specific inhibitory concentrations of this compound against the cytochrome bc₁ complex and a more detailed elucidation of its structure-activity relationship will be crucial next steps in its development as a therapeutic agent.

References

- 1. This compound | C29H40O6 | CID 5282078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stigmatellin - Wikipedia [en.wikipedia.org]

- 3. This compound - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa and Protects Zebra Fish Against its In… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

The Stigmatellin Y Biosynthesis Pathway in Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613), a potent inhibitor of the mitochondrial and photosynthetic respiratory chain, is a polyketide natural product synthesized by myxobacteria, most notably Stigmatella aurantiaca. Its unique 5,7-dimethoxy-8-hydroxychromone core and hydrophobic alkenyl side chain contribute to its significant biological activity. This technical guide provides an in-depth exploration of the biosynthesis of stigmatellin Y, a key intermediate and derivative in the stigmatellin pathway. The guide will cover the genetic basis, enzymatic machinery, and proposed biochemical transformations, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Stigmatellin Biosynthetic Gene Cluster (BGC)

The biosynthesis of stigmatellins is orchestrated by a dedicated gene cluster, designated sti, spanning approximately 65 kilobase pairs in Stigmatella aurantiaca.[1] This cluster encodes a modular type I polyketide synthase (PKS) system, along with tailoring enzymes responsible for the final chemical structure of the stigmatellin family of molecules.[1] Unlike many canonical PKS systems where modules are part of large multidomain proteins, the stigmatellin PKS modules are encoded by separate genes (stiA-J), representing a less common "trans-AT" like architecture.[1]

Organization of the sti Gene Cluster

The sti gene cluster comprises a series of genes encoding the PKS modules and associated tailoring enzymes. The core PKS genes, stiA through stiJ, are responsible for the assembly of the polyketide backbone. Downstream of the core PKS genes, other open reading frames (ORFs) are predicted to be involved in post-PKS modifications, including methylation and hydroxylation.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process involving the iterative action of the PKS modules to construct the polyketide chain, followed by cyclization and tailoring reactions.

Polyketide Chain Assembly

The assembly of the stigmatellin backbone is a fascinating example of a modular type I PKS system with some unconventional features. One of the PKS modules is proposed to be used iteratively during the biosynthesis, which is a departure from the canonical linear assembly line logic of many PKS systems.[1] The process is also thought to involve an unusual transacylation event where the biosynthetic intermediate is transferred from an acyl carrier protein (ACP) domain back to a preceding ketosynthase (KS) domain.[1]

The proposed sequence of events for the polyketide chain synthesis is as follows:

-

Initiation: The biosynthesis is initiated with a starter unit, which is extended through the sequential action of the PKS modules.

-

Elongation: Each PKS module is responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for the subsequent reduction or dehydration of the β-keto group. The modular organization dictates the structure of the growing polyketide chain.

-

Termination and Cyclization: After the final elongation step, the polyketide chain is released from the PKS machinery. This process is presumed to be catalyzed by a novel C-terminal domain in StiJ that facilitates cyclization and aromatization to form the characteristic chromone (B188151) ring, rather than a typical thioesterase (TE) domain.[1]

Post-PKS Modifications and the Formation of this compound

Following the construction of the polyketide backbone and the formation of the chromone ring, a series of tailoring reactions occur to yield the final stigmatellin products. This compound is a key derivative that arises from a specific modification step.

Inactivation of a cytochrome P450 monooxygenase-encoding gene, located within the stigmatellin biosynthetic gene cluster, leads to the formation of two novel stigmatellin derivatives, stigmatellin X and this compound.[1] This finding strongly suggests that the cytochrome P450 enzyme is responsible for a key hydroxylation step in the biosynthesis of the final stigmatellin A. This compound lacks this hydroxyl group on the aromatic ring, indicating it is a precursor to the fully mature stigmatellin A.[1]

Quantitative Data

While the genetic and biochemical basis of this compound biosynthesis is partially understood, there is a notable absence of specific quantitative data in the publicly available scientific literature. Key quantitative metrics that would be of significant interest to researchers include:

-

Production Titers: Specific yields of this compound (e.g., in mg/L) from wild-type and mutant strains of Stigmatella aurantiaca under various fermentation conditions.

-

Enzyme Kinetics: Michaelis-Menten constants (Km) and maximal reaction velocities (Vmax) for the individual PKS modules and tailoring enzymes, particularly the cytochrome P450 monooxygenase.

-

Precursor Incorporation Rates: Quantitative data from precursor feeding experiments, detailing the efficiency of incorporation of labeled precursors into the this compound molecule.

The absence of this data highlights a significant area for future research in the field of stigmatellin biosynthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not extensively documented in single publications. However, based on the available literature and general methodologies in myxobacterial genetics and natural product research, the following outlines of key experimental procedures can be proposed.

Gene Inactivation via Site-Directed Mutagenesis

This technique is crucial for elucidating the function of specific genes within the sti cluster. The general workflow involves:

-

Vector Construction: A suicide vector containing a selectable marker (e.g., kanamycin (B1662678) resistance) and a fragment of the target gene to be inactivated is constructed.

-

Transformation: The constructed vector is introduced into Stigmatella aurantiaca via electroporation.

-

Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination at the site of the target gene, leading to its disruption.

-

Selection and Verification: Transformants are selected based on the antibiotic resistance marker. Successful gene inactivation is then confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any changes in stigmatellin production.

Precursor Feeding Experiments

These experiments are designed to identify the building blocks of the stigmatellin molecule. The general procedure is as follows:

-

Culture Inoculation: A culture of Stigmatella aurantiaca is initiated in a suitable production medium.

-

Precursor Addition: At a specific point during the growth phase, a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled acetate (B1210297) or propionate) is added to the culture medium.

-

Fermentation and Extraction: The fermentation is continued for a set period, after which the cells and resin are harvested, and the secondary metabolites are extracted.

-

Purification and Analysis: this compound is purified from the extract using chromatographic techniques. The incorporation of the labeled precursor is then analyzed using Mass Spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Reconstitution of PKS Modules

To study the function of individual PKS modules and tailoring enzymes in a controlled environment, in vitro reconstitution experiments can be performed. The general workflow includes:

-

Heterologous Expression and Purification: The genes encoding the PKS modules or tailoring enzymes are cloned into an expression vector and expressed in a suitable host, such as E. coli. The proteins are then purified to homogeneity.

-

In Vitro Assay: The purified enzymes are combined in a reaction buffer containing the necessary substrates (e.g., starter unit, extender units, cofactors like NADPH).

-

Product Analysis: The reaction mixture is incubated, and the resulting product is extracted and analyzed by HPLC, MS, and NMR to determine its structure.

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound and A.

Gene Knockout Experimental Workflow

Caption: General workflow for gene knockout experiments.

Conclusion

The biosynthesis of this compound in myxobacteria is a complex and fascinating process that involves a unique modular polyketide synthase and a series of tailoring enzymes. While the genetic blueprint for this pathway has been identified, a significant gap remains in our understanding of the quantitative aspects of this system. Future research focusing on the elucidation of production titers, enzyme kinetics, and precursor incorporation rates will be crucial for a complete understanding of stigmatellin biosynthesis and for harnessing its potential in biotechnological applications. The experimental frameworks outlined in this guide provide a roadmap for researchers to further investigate this intriguing natural product pathway.

References

Stigmatellin Y: A Technical Guide to its Discovery, Natural Sources, and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin (B1206613) Y, a chromone-type polyketide, has emerged as a significant natural product with potent anti-biofilm properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of Stigmatellin Y. It is intended for researchers, scientists, and drug development professionals interested in novel anti-infective agents. This document details the producing organisms, optimized cultivation and isolation protocols, and the molecular mechanism of action of this compound as an inhibitor of the Pseudomonas aeruginosa quorum sensing system. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Natural Sources

This compound is a secondary metabolite belonging to the stigmatellin family of compounds, which were first isolated from the myxobacterium Stigmatella aurantiaca[1]. While the broader class of stigmatellins has been known for some time, this compound was later identified as a potent anti-biofilm agent[2].

Producing Organisms

This compound has been identified from several bacterial sources, highlighting its distribution across different genera:

-

Stigmatella aurantiaca : A myxobacterium that is a well-known producer of various bioactive secondary metabolites, including other stigmatellins[1].

-

Vitiosangium cumulatum : Another myxobacterium from which new stigmatellin derivatives have been recently isolated, suggesting a conserved biosynthetic pathway within this bacterial order[3].

-

Bacillus subtilis BR4 : The discovery of this compound production by this bacterium was a significant finding, as it expanded the known natural sources beyond myxobacteria and provided a more readily culturable producer for potential large-scale production[4].

Physicochemical Properties

This compound is a chromone (B188151) derivative with a polyketide side chain. Its structure is closely related to other members of the stigmatellin family.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₀O₆ | [4] |

| Monoisotopic Neutral Mass | 484.2825 Da | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives has been achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned NMR dataset for this compound is not available in the reviewed literature, partial data and data for closely related derivatives provide a basis for its structural confirmation.

Table 1: Partial ¹H and ¹³C NMR Chemical Shift Data for Stigmatellin Derivatives

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |

| 5-OCH₃ | 3.90 (s) | 56.7 | Data for this compound[5] |

| 6-H | 6.37 (d, J = 2.0 Hz) | 96.8 | Data for this compound[5] |

| 7-OCH₃ | - | 56.9 | Data for Stigmatellin derivative[6] |

| 8-H | 6.20 (d, J = 2.2 Hz) | 95.7 | Data for this compound[5] |

| C-1a | - | 163.6 | Data for this compound[5] |

| C-2 | - | 165.5 | Data for Stigmatellin derivative[6] |

| C-3 | - | 117.5 | Data for Stigmatellin derivative[6] |

| C-4 | - | 179.7 | Data for Stigmatellin derivative[6] |

| C-4a | - | 107.4 | Data for this compound[5] |

| C-5 | - | 161.9 | Data for this compound[5] |

| C-6 | - | 93.8 | Data for Stigmatellin derivative[6] |

| C-7 | - | 160.5 | Data for this compound[5] |

| C-8 | - | 128.9 | Data for Stigmatellin derivative[6] |

Note: The presented data is a compilation from different sources and for different Stigmatellin derivatives. Direct assignment for all positions of this compound requires further experimental verification.

Experimental Protocols

Cultivation of Producing Organisms for this compound Production

For optimal production of this compound, Bacillus subtilis BR4 can be cultured using a medium optimized through statistical methods. A combination of glycerol (B35011) and casamino acids has been shown to significantly increase the anti-biofilm activity and production of extracellular proteins[4].

-

Medium Composition:

-

Glycerol: 35 ml/L

-

Casamino acids: 3.8 g/L

-

Other basal salts as required for Bacillus subtilis growth.

-

-

Culture Conditions:

-

Incubate at 37°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

-

Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

-

Harvest the culture for extraction during the stationary phase of growth.

-

Stigmatella aurantiaca can be cultivated in a liquid medium containing an adsorber resin to facilitate the capture of secreted secondary metabolites.

-

Medium: Zein liquid medium (0.8% zein, 0.1% peptone, 0.1% MgSO₄·7H₂O, 50 mM HEPES buffer, pH 7.2)[5].

-

Adsorber Resin: 1% XAD16 resin[5].

-

Culture Conditions:

-

Incubate at 30°C on a gyratory shaker at 160 rpm for approximately 3 days[5].

-

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and purification of this compound from a bacterial culture.

-

Harvesting: Centrifuge the bacterial culture to separate the cell mass and the adsorber resin (if used) from the supernatant.

-

Initial Extraction: Extract the cell mass and resin twice with acetone (B3395972). Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate[5].

-

Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under vacuum to yield a crude extract[5].

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a gradient of dichloromethane (B109758) and methanol. Fractions containing this compound can be identified by thin-layer chromatography (TLC)[5].

-

Reversed-Phase Chromatography: Further purify the fractions containing this compound using reversed-phase chromatography on a C18 column with a suitable solvent system (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)[5].

-

Semi-Preparative HPLC: For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile containing 0.1% formic acid[6].

-

Biological Activity and Mechanism of Action

This compound exhibits significant anti-biofilm activity against the opportunistic human pathogen Pseudomonas aeruginosa. This activity is attributed to its ability to interfere with the Pseudomonas quinolone signal (PQS) quorum sensing system.

Inhibition of Pseudomonas aeruginosa Biofilm Formation

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the PQS system plays a crucial role in regulating virulence factors and biofilm formation. This compound acts as a competitive inhibitor of the PQS receptor, PqsR[2][4]. By binding to PqsR, this compound prevents the binding of the natural signaling molecules, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ), thereby disrupting the PQS signaling cascade.

Quantitative Bioactivity Data

While the qualitative anti-biofilm activity of this compound has been established, specific quantitative data such as the Minimum Biofilm Inhibitory Concentration (MBIC) are not yet reported in the available literature. Further studies are required to determine the precise concentration at which this compound effectively inhibits biofilm formation by P. aeruginosa.

Visualizations

Logical Workflow for this compound Discovery and Characterization

Caption: Workflow for this compound Discovery.

Pseudomonas aeruginosa PQS Signaling Pathway and Inhibition by this compound

Caption: PQS Signaling and Inhibition by this compound.

Conclusion and Future Perspectives

This compound is a promising natural product with significant potential as an anti-biofilm agent. Its ability to disrupt the PQS quorum sensing system in P. aeruginosa makes it an attractive candidate for the development of novel therapeutics to combat chronic and biofilm-associated infections. The identification of Bacillus subtilis as a producer opens up possibilities for scalable production. Future research should focus on elucidating the complete biosynthetic pathway of this compound, optimizing its production, and conducting detailed structure-activity relationship studies to develop even more potent analogs. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of this compound.

References

- 1. Stigmatellin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

Stigmatella aurantiaca: A Technical Guide to the Production of Stigmatellin Y

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the myxobacterium Stigmatella aurantiaca as a producer of Stigmatellin (B1206613) Y, a potent respiratory chain inhibitor. It covers the biosynthetic pathway, detailed protocols for production and isolation, and available quantitative data, tailored for a scientific audience engaged in natural product research and drug development.

Introduction to Stigmatellin Y

This compound is a polyketide-derived secondary metabolite produced by the Gram-negative myxobacterium Stigmatella aurantiaca. It belongs to the stigmatellin family of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic core linked to a hydrophobic alkenyl side chain.[1][2] Stigmatellins are potent inhibitors of the mitochondrial and photosynthetic respiratory chain, specifically targeting the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1][3] This mode of action makes this compound and its analogs valuable tools for studying electron transport processes and potential starting points for the development of new therapeutic agents.[4]

Biosynthesis of this compound

The biosynthesis of the stigmatellin core structure is directed by an unusual modular type I polyketide synthase (PKS) encoded by the stiA-J gene cluster.[4][5] Unlike typical PKS systems, each module of the stigmatellin PKS is encoded on a separate gene.[5] The process involves the sequential condensation of carboxylic acid units to form the polyketide chain. Subsequent modifications, including cyclization, aromatization, and post-PKS hydroxylation by a cytochrome P450 monooxygenase, lead to the final stigmatellin structure.[1][5] this compound is a known congener produced through this pathway.[1]

Experimental Protocols

Successful production of this compound relies on optimal cultivation of S. aurantiaca. The bacterium is aerobic, with optimal growth occurring at 30°C and a pH of 7.0-7.2.[6] For secondary metabolite production, cultivation is typically performed in a liquid medium supplemented with an adsorber resin to capture the secreted products.[4]

Protocol for this compound Production:

-

Inoculum Preparation: Grow S. aurantiaca (e.g., strain Sg a15) in a suitable liquid medium such as Tryptone liquid medium for 3-4 days at 30°C on a gyratory shaker (160 rpm).[7]

-

Production Culture: Inoculate a larger volume of production medium (e.g., Zein liquid medium) with the seed culture. Add 1% (w/v) Amberlite XAD-16 adsorber resin to the medium.[4][7]

-

Fermentation: Incubate the production culture in a fermenter at 30°C for approximately 3 days.[4] Maintain aerobic conditions by sparging with filtered air and controlling agitation to keep pO2 levels around 10% saturation after the initial growth phase.[7] Monitor and control the pH, adjusting as necessary to maintain it between 7.0 and 7.6.[7]

-

Harvesting: After incubation, separate the cell mass and the adsorber resin from the culture broth using a process filter or centrifugation.[4][7]

This compound is extracted from both the cell mass and the adsorber resin using organic solvents. Purification involves multiple chromatographic steps.

Protocol for Extraction and Purification:

-

Initial Extraction: Elute the combined cell mass and adsorber resin with methanol (B129727) and acetone. Concentrate the eluates in vacuo to an oil/water mixture.[4][7]

-

Solvent Partitioning: Dilute the mixture with water and perform a liquid-liquid extraction using ethyl acetate (B1210297) or chloroform (B151607) to transfer the stigmatellins into the organic phase.[1][7]

-

Drying and Concentration: Dry the organic extract over sodium sulfate (B86663) (Na2SO4) and evaporate the solvent to yield a crude oil.[4]

-

Silica (B1680970) Gel Chromatography: Dissolve the crude oil in a minimal amount of dichloromethane (B109758) and apply it to a silica gel column. Elute the column with a dichloromethane/methanol gradient. This compound typically elutes with a higher methanol concentration (e.g., 96:4 dichloromethane/methanol) compared to other congeners like Stigmatellin X.[4]

-

Semi-Preparative HPLC: Perform final purification of the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Quantitative Data

Quantitative yield data for this compound is not extensively reported in the literature. However, one study provides reference values from a 5-liter culture, highlighting the scale of production required for isolation.

| Parameter | Value | Source |

| Culture Volume | 5 Liters | [4] |

| Medium | Zein Liquid Medium with 1% Adsorber Resin | [4] |

| Crude Organic Extract (Oil) | 2.7 g | [4] |

| Crude this compound (post-silica) | 0.21 g | [4] |

Note: The final yield of pure this compound after HPLC is not specified and would be lower than the crude value.

Regulatory and Signaling Pathways

The developmental cycle of S. aurantiaca, which includes the formation of multicellular fruiting bodies upon starvation, is regulated by complex signaling networks.[8][9] Secondary metabolite production is often linked to these developmental processes. One key signaling molecule identified in S. aurantiaca is stigmolone (B1244821) , a volatile pheromone that can accelerate fruiting body formation.[10][11] While a direct regulatory link between the stigmolone signaling pathway and the sti gene cluster has not been explicitly established, the onset of starvation triggers both developmental processes and secondary metabolism, suggesting a potential co-regulation.

References

- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stigmatellin - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stigmatella Cultivation - Creative Biogene [microbialtec.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]

- 9. Stigmatella aurantiaca fruiting body formation is dependent on the fbfA gene encoding a polypeptide homologous to chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intercellular signaling in Stigmatella aurantiaca: purification and characterization of stigmolone, a myxobacterial pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

Stigmatellin Y as a Potent Anti-Biofilm Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation by pathogenic bacteria, such as Pseudomonas aeruginosa, presents a significant challenge in clinical settings due to its intrinsic resistance to conventional antibiotics. The development of anti-biofilm agents that can disrupt or prevent biofilm formation is a critical area of research. Stigmatellin (B1206613) Y, a natural compound produced by the bacterium Bacillus subtilis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the biological activity of Stigmatellin Y as an anti-biofilm agent, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Interference with Quorum Sensing

The primary anti-biofilm mechanism of this compound against Pseudomonas aeruginosa is its ability to interfere with the Pseudomonas Quinolone Signal (PQS) quorum sensing system.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

This compound acts as a competitive inhibitor of the PqsR receptor, a key transcriptional regulator in the PQS system.[1][2][3] Molecular docking studies have revealed that this compound binds to the PqsR receptor in a manner similar to its cognate ligand, PQS.[1][3] This binding prevents the activation of the PqsR receptor, thereby inhibiting the downstream signaling cascade that leads to biofilm formation and virulence factor production.

Quantitative Data on Anti-Biofilm and Anti-Virulence Activity

While data on the anti-biofilm activity of pure this compound is limited in publicly available literature, studies on a this compound-containing ethyl acetate (B1210297) extract (S-EAE) from Bacillus subtilis BR4 provide significant insights into its potential.

| Activity | Concentration of S-EAE | Effect | Reference |

| Biofilm Inhibition | 100 µg/ml | Significant inhibition of P. aeruginosa biofilm formation | [4] |

| Virulence Factor Reduction | 500 µg/ml | Significant reduction in protease, elastase, pyocyanin, and extracellular polysaccharide production | [4] |

| Compound | Organism | MIC (Planktonic) | Reference |

| This compound derivative | Pseudomonas aeruginosa PA14 | >128 µg/mL |

Disclaimer: The quantitative data presented above for biofilm inhibition and virulence factor reduction is based on studies using an ethyl acetate extract containing this compound. The precise concentration of this compound within this extract is not specified, and therefore the activity cannot be solely attributed to this compound at these concentrations. Further research with purified this compound is required to determine its specific Minimum Inhibitory Concentration for biofilm formation (MIC-biofilm) and Minimum Biofilm Eradication Concentration (MBEC).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-biofilm and anti-virulence properties of compounds like this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

-

Preparation of Bacterial Inoculum: Culture P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.02).

-

Plate Setup: In a 96-well flat-bottom microtiter plate, add the diluted bacterial suspension to each well. Add different concentrations of this compound (or the extract) to the test wells. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

-

Staining: Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a key virulence factor of P. aeruginosa.

Protocol:

-

Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of sub-inhibitory concentrations of this compound for 24-48 hours.

-

Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

-

Chloroform (B151607) Extraction: Add 3 ml of chloroform to 5 ml of the supernatant, and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase, which will appear blue.

-

Acidification: Transfer the blue chloroform layer to a new tube and add 1 ml of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

-

Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. A decrease in absorbance in the treated samples compared to the control indicates inhibition of pyocyanin production.[5]

Rhamnolipid Quantification Assay

This assay quantifies the production of rhamnolipids, which are important for biofilm structure and motility.

Protocol:

-

Culture and Supernatant Collection: Grow P. aeruginosa as described for the pyocyanin assay.

-

Orcinol (B57675) Method:

-

Mix 100 µL of the culture supernatant with 900 µL of an orcinol solution (0.19% orcinol in 53% H₂SO₄).

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 421 nm. A standard curve using known concentrations of rhamnose is used for quantification.[6]

-

Conclusion

This compound demonstrates significant potential as an anti-biofilm agent, primarily through the disruption of the PQS-PqsR quorum sensing system in Pseudomonas aeruginosa. While quantitative data for the pure compound is still needed, studies on extracts containing this compound have shown promising results in inhibiting biofilm formation and reducing the production of key virulence factors. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this compound and other potential anti-biofilm candidates. Future research should focus on determining the specific anti-biofilm and anti-virulence concentrations of pure this compound to fully elucidate its therapeutic potential in combating biofilm-associated infections.

References

- 1. This compound - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Bacillus subtilis BR4 derived this compound interferes Pqs-PqsR mediated quorum sensing system of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa Biofilm and Virulence by Active Fraction of Syzygium cumini (L.) Skeels Leaf Extract: In-Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition and eradication of Pseudomonas aeruginosa biofilms by secondary metabolites of Nocardiopsis lucentensis EMB25 - PMC [pmc.ncbi.nlm.nih.gov]

Stigmatellin Y: A Technical Guide to its Inhibition of Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin Y is a potent natural product inhibitor of mitochondrial respiration, exerting its effects through a highly specific interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways. Understanding the precise mode of action of this compound is crucial for its application as a research tool and for the potential development of novel therapeutics targeting mitochondrial function.

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP synthesis. The electron transport chain (ETC), composed of four protein complexes, plays a central role in this process. Complex III, also known as the cytochrome bc1 complex, is a critical component that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. The inhibition of this complex can have profound effects on cellular bioenergetics and signaling.

This compound, a myxobacterial metabolite, is a highly potent and specific inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex.[1] Its unique mechanism of action involves a direct interaction with key components of the complex, leading to a cascade of events that ultimately halt electron flow and induce the production of reactive oxygen species (ROS). This guide will delve into the intricacies of this compound's function, providing the necessary technical details for its study and application.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex. This binding event has several key consequences:

-

Interaction with Cytochrome b and the Rieske Iron-Sulfur Protein (ISP): this compound binds to the cytochrome b subunit and establishes a hydrogen bond with the Rieske iron-sulfur protein (ISP).[2] This interaction is crucial for its inhibitory activity.

-

Elevation of the ISP Midpoint Potential: A hallmark of this compound's action is the significant increase in the midpoint potential of the Rieske ISP, from approximately +290 mV to +540 mV.[2][3] This dramatic shift in redox potential effectively prevents the transfer of electrons from the ISP to cytochrome c1.

-

Inhibition of Electron Transfer: By locking the ISP in a conformation unfavorable for electron transfer and altering its redox properties, this compound effectively blocks the flow of electrons through Complex III.

-

Induction of Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex III leads to the accumulation of electrons upstream, resulting in the generation of superoxide (B77818) radicals and other reactive oxygen species.[2] This ROS production can trigger downstream signaling pathways.

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical assays. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 (NADH oxidation) | 21 nM (10.2 ng/ml) | Beef heart submitochondrial particles | |

| Binding Rate Constant (kon) | 1.0 x 10^5 M⁻¹s⁻¹ | Bovine cytochrome bc1 complex |

Experimental Protocols

Measurement of Mitochondrial Respiration Inhibition using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

-

Cultured cells of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Compound Preparation: Prepare a working solution of this compound in Seahorse XF Assay Medium. Prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

-

Assay Setup:

-

Remove the cell culture medium from the microplate and wash twice with pre-warmed Seahorse XF Assay Medium.

-

Add the appropriate volume of Seahorse XF Assay Medium containing either vehicle (DMSO) or varying concentrations of this compound to the wells.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge.

-

Place the cell culture plate into the Seahorse XF Analyzer and initiate the measurement protocol. The protocol should include baseline measurements followed by sequential injections of oligomycin, FCCP, and finally rotenone/antimycin A.

-

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

H2DCFDA stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period.

-

H2DCFDA Staining:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of 10 µM H2DCFDA in PBS to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

-

-

Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to a control group to determine the fold change in ROS production.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the activation of the NF-κB and MAPK signaling pathways via Western blotting.

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total protein levels (e.g., anti-p65) or a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities to determine the change in protein phosphorylation.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

This protocol provides a general framework for preparing samples for EPR spectroscopy to study the effect of this compound on the Rieske ISP.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

This compound stock solution (in DMSO)

-

EPR tubes

-

Liquid nitrogen

-

EPR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a concentrated sample of isolated mitochondria or purified cytochrome bc1 complex in a suitable buffer.

-

Add this compound to the desired final concentration. A molar ratio of this compound to the bc1 complex of at least 1:1 is recommended for complete inhibition.

-

Incubate the sample on ice for a sufficient time to allow for binding (e.g., 15 minutes).

-

-

EPR Sample Loading:

-

Transfer the sample into an EPR tube, ensuring no air bubbles are present.

-

Quickly freeze the sample in liquid nitrogen.

-

-

EPR Spectroscopy:

-

Record the EPR spectrum at cryogenic temperatures (e.g., 10-20 K) using appropriate instrument settings (microwave frequency, power, modulation amplitude, etc.) to observe the g-values of the Rieske [2Fe-2S] cluster.

-

-

Data Analysis: Analyze the EPR spectrum to determine the g-values and line shape of the Rieske ISP signal in the presence of this compound. Compare this to the spectrum of the untreated protein to assess changes in its electronic environment.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial respiration by this compound can initiate a cascade of cellular signaling events, primarily through the generation of ROS.

This compound-Induced ROS Production and Downstream Signaling

Caption: this compound inhibits Complex III, leading to ROS production and activation of downstream signaling.

Experimental Workflow for Investigating this compound's Effects

Caption: A typical experimental workflow to study the effects of this compound on cellular function.

Conclusion

This compound is a powerful and specific inhibitor of the cytochrome bc1 complex, making it an invaluable tool for studying mitochondrial respiration and the downstream consequences of its inhibition. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of the implicated signaling pathways. By utilizing the information and methodologies presented herein, researchers, scientists, and drug development professionals can effectively employ this compound to advance our understanding of mitochondrial biology and its role in health and disease.

References

Stigmatellin Y's Profound Impact on the Cytochrome bc1 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular interactions and functional consequences of Stigmatellin Y's effect on the cytochrome bc1 complex (also known as complex III). This compound, a potent inhibitor, serves as a critical tool for elucidating the mechanistic details of the Q-cycle and as a lead compound in drug discovery. This document provides a comprehensive overview of its binding mechanism, its influence on the complex's redox properties, and the experimental methodologies used to characterize these effects.

Mechanism of Action: Inhibition at the Qo Site

This compound exerts its inhibitory effect by binding to the ubiquinol (B23937) oxidation (Qo or QP) site of the cytochrome bc1 complex.[1] This binding event physically obstructs the entry of the natural substrate, ubiquinol, thereby halting the electron transfer chain. The binding is stabilized by specific hydrogen bonds with key amino acid residues within the Qo pocket. Notably, the carbonyl oxygen of this compound forms a hydrogen bond with the Nδ1 atom of His161 of the Rieske iron-sulfur protein (ISP), and the phenolic hydroxyl group donates a hydrogen bond to the carboxylate side chain of Glu271 of cytochrome b.[2] This interaction with the Rieske ISP is crucial as it arrests the mobile head domain of the ISP in a "fixed" position, proximal to cytochrome b, preventing its necessary movement for electron transfer to cytochrome c1.[3]

Quantitative Effects on the Cytochrome bc1 Complex

The binding of this compound induces significant and measurable changes in the biophysical properties of the cytochrome bc1 complex, particularly the Rieske iron-sulfur protein. These alterations are pivotal to its inhibitory function.

| Parameter | Value | Effect | Reference |

| Rieske ISP Midpoint Potential (Em) | Increases from ~290 mV to ~540 mV | Converts the ISP into a much stronger oxidant.[3][4] | [3][4] |

| Rieske ISP Head Domain Mobility | Arrested in the "b-position" | Prevents electron transfer to cytochrome c1.[3] | [3] |

| Electron Transfer | Inhibited | Blocks the oxidation of ubiquinol at the Qo site. | [4] |

Experimental Protocols

The characterization of this compound's effect on the cytochrome bc1 complex relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Rieske ISP Redox State Determination

This protocol is adapted from studies investigating the redox state of the Rieske iron-sulfur protein upon this compound binding.[3]

Objective: To determine the redox state of the Rieske ISP in the presence and absence of this compound.

Materials:

-

Purified cytochrome bc1 complex

-

Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl-β-D-maltoside (DM)

-

This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Ascorbate (B8700270) (for reduction)

-

Cytochrome c oxidase and cytochrome c (for oxidation)

-

EPR tubes

-

Liquid nitrogen

-

EPR spectrometer (e.g., Bruker EMX) with a cryostat

Procedure:

-

Sample Preparation (Reduced State):

-

Dilute the cytochrome bc1 complex to a final concentration of 100 µM of cytochrome b in the buffer.

-

Add 5 mM ascorbate to the complex solution.

-

Incubate on ice for 20-30 minutes to ensure complete reduction of the Rieske ISP.

-

Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.

-

-

Sample Preparation (Oxidized State):

-

Dilute the cytochrome bc1 complex as in step 1.1.

-

To fully oxidize the complex, incubate it overnight with catalytic amounts of cytochrome c oxidase (e.g., 1 µM) and cytochrome c (e.g., 1 µM).

-

Transfer the oxidized sample to an EPR tube and freeze in liquid nitrogen. This will serve as the baseline control.

-

-

Sample Preparation (this compound Treatment):

-

Prepare an oxidized cytochrome bc1 complex sample as described in step 2.

-

Add varying molar ratios of this compound to the oxidized complex.

-

Incubate the mixture on ice for 15 minutes to allow for binding.

-

Transfer the samples to EPR tubes and freeze in liquid nitrogen.

-

-

EPR Data Acquisition:

-

Set the EPR spectrometer parameters. Typical settings for detecting the Rieske ISP signal are:

-

Microwave frequency: ~9.4 GHz (X-band)

-

Microwave power: ~2 mW

-

Modulation frequency: 100 kHz

-

Modulation amplitude: ~10 G

-

Temperature: ~20 K

-

-

Record the EPR spectra for all prepared samples. The characteristic signal for the reduced Rieske ISP appears at g-values of approximately g_z = 2.03, g_y = 1.90, and g_x = 1.80.

-

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and the inhibitory effect of this compound.

Objective: To determine the IC50 value of this compound for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

-

Purified cytochrome bc1 complex

-

Assay Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl, 0.01% DM, and 1 mM KCN (to inhibit any contaminating cytochrome c oxidase)

-

Cytochrome c (from horse heart)

-

Ubiquinol (e.g., decylubiquinol, QH2)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cytochrome c in the assay buffer and determine its concentration spectrophotometrically.

-

Prepare a stock solution of ubiquinol in an appropriate solvent (e.g., ethanol).

-

Prepare serial dilutions of this compound.

-

-

Assay Protocol:

-

In a cuvette, add the assay buffer, cytochrome c (final concentration ~15 µM), and the desired concentration of this compound (or solvent for the control).

-

Add a small amount of the cytochrome bc1 complex (e.g., 5-10 nM).

-

Incubate for a few minutes at room temperature to allow the inhibitor to bind.

-

Initiate the reaction by adding ubiquinol (final concentration ~50 µM).

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Visualizations

This compound Inhibition of the Q-Cycle

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Stigmatellin Y and the Rieske Iron-Sulfur Protein: A Technical Guide to a Potent Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interaction between Stigmatellin (B1206613) Y and the Rieske iron-sulfur protein (ISP), a critical component of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Understanding this interaction is pivotal for the development of novel fungicides and potential therapeutic agents targeting cellular respiration.

The Core Interaction: Mechanism and Significance

Stigmatellin Y is a potent inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex.[1] Its inhibitory action is primarily mediated through a direct and significant interaction with the Rieske iron-sulfur protein. This interaction effectively stalls the electron transport chain, leading to a bioenergetic crisis within the cell.

The Rieske protein is a unique [2Fe-2S] iron-sulfur protein that functions as the initial electron acceptor from ubiquinol (B23937) at the Qo site. A key feature of this protein is its mobile head domain, which shuttles electrons from the Qo site to cytochrome c1.

This compound binds to the Qo site on the cytochrome b subunit and forms a crucial hydrogen bond with a histidine residue (His-181 in bovine, or equivalent in other species) that coordinates the [2Fe-2S] cluster of the Rieske protein.[1] This binding event has two profound consequences:

-

Conformational Locking: The interaction with this compound locks the mobile head domain of the Rieske protein in a fixed position, preventing its necessary movement for electron transfer to cytochrome c1.[2]

-

Redox Potential Shift: The binding of this compound dramatically increases the midpoint potential of the Rieske iron-sulfur cluster from approximately +290 mV to +540 mV.[1] This substantial increase in redox potential effectively turns the Rieske protein into a much stronger oxidizing agent.

The following diagram illustrates the binding of this compound and its immediate effect on the Rieske iron-sulfur protein.

Quantitative Data on the Interaction

The interaction between this compound and the Rieske iron-sulfur protein has been characterized by several quantitative parameters, which are summarized in the tables below.

Table 1: Binding Kinetics and Stoichiometry

| Parameter | Value | Species/System | Reference |

| Binding Rate Constant (kon) | 1.0 x 105 M-1s-1 | Bovine heart cytochrome bc1 complex | [3] |

| Inhibitory Stoichiometry (for activity) | 0.5 mol / mol of bc1 monomer | Yeast cytochrome bc1 complex | [1] |

| Stoichiometry (for maximal ISP reduction) | 1.0 mol / mol of bc1 monomer | Rhodobacter sphaeroides bc1 complex | [1] |

| Cooperativity | Negative | Yeast cytochrome bc1 complex | [1] |

Table 2: Thermodynamic and Redox Properties

| Parameter | Value | Species/System | Reference |

| Midpoint Potential of Rieske ISP (native) | +290 mV | Bovine heart mitochondria | [1] |

| Midpoint Potential of Rieske ISP (with Stigmatellin) | +540 mV | Bovine heart mitochondria | [1] |

| Inhibition Constant (Ki) of a derivative | 21 µM | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to investigate the this compound-Rieske protein interaction.

X-ray Crystallography for Structural Analysis

Determining the high-resolution structure of the cytochrome bc1 complex bound to this compound is essential for understanding the precise molecular interactions.

Protocol for Crystallization of the Stigmatellin-Bound Cytochrome bc1 Complex:

-